REACTION_CXSMILES
|
[CH:1]1([CH2:4][C:5](=O)/[C:6](/[C:11]2[CH:16]=[CH:15][N:14]=[C:13]([NH:17][C:18]3[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=3)[N:12]=2)=[CH:7]\N(C)C)[CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[OH:31][C:32]([CH3:39])([CH3:38])[CH2:33][NH:34][C:35]([NH2:37])=[NH:36]>CN(C=O)C>[CH:1]1([CH2:4][C:5]2[C:6]([C:11]3[CH:16]=[CH:15][N:14]=[C:13]([NH:17][C:18]4[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=4)[N:12]=3)=[CH:7][N:37]=[C:35]([NH:34][CH2:33][C:32]([CH3:39])([OH:31])[CH3:38])[N:36]=2)[CH2:3][CH2:2]1 |f:1.2.3|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)CC(\C(=C/N(C)C)\C1=NC(=NC=C1)NC1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
107 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CNC(=N)N)(C)C
|
Name
|
|
Quantity
|
1288 μL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 120° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by reverse-phase HPLC [30-90% organic phase over 15 minutes]
|
Duration
|
15 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CC1=NC(=NC=C1C1=NC(=NC=C1)NC1=CC=NC=C1)NCC(C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.8 mg | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |